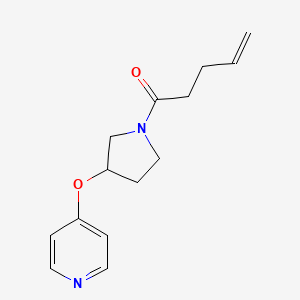![molecular formula C17H23N3O3S B2746887 (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865174-15-8](/img/structure/B2746887.png)
(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzo[d]thiazol-2(3H)-one core, which can be modified with various substituents to create a wide range of derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve 1,3-dipolar cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents present on the benzo[d]thiazol-2(3H)-one core .科学的研究の応用
Antidiabetic Drug Development
This compound has been evaluated for its potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling. PTP1B inhibitors are considered promising therapeutic agents for Type II diabetes. In particular, derivatives of this compound have shown good in vitro PTP1B inhibitory activity and in vivo antihyperglycemic efficacy in diabetic rat models .
Antimycobacterial Agents
Derivatives of the compound have been synthesized and assessed for their antimycobacterial properties. These derivatives have displayed significant in vitro antitubercular activity against Mycobacterium tuberculosis, with some showing no acute cellular toxicity towards lung fibroblast cell lines. This suggests potential applications in treating tuberculosis without harming non-targeted cells .
UV Filter in Cosmetic Products
The compound has been identified as a UV filter in cosmetic products. It has been deemed safe for use at a maximum concentration of 3%, except in applications that may lead to exposure of the end-user’s lungs by inhalation. This application takes advantage of the compound’s ability to absorb ultraviolet light, thereby protecting the skin from UV radiation .
Nitrosamine Formation Inhibition
In the context of cosmetics, the compound is recognized for its propensity to undergo nitrosation, leading to the formation of nitrosamines, which are harmful. Therefore, it should not be used in combination with nitrosating substances, and the nitrosamine content should be kept below 50 ppb. This application is crucial for ensuring the safety of cosmetic products .
Molecular Docking Studies
The compound and its derivatives have been used in molecular docking studies to understand their binding patterns and stability as protein-ligand complexes. These studies are essential for drug design and development, as they provide insights into the molecular interactions between the compound and target proteins .
Selective Inhibition of Pathogens
Research has indicated that certain derivatives of this compound selectively inhibit Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria. This specificity is highly valuable in developing targeted therapies that minimize the impact on beneficial microorganisms .
Lead Molecule for Drug Discovery
Due to its promising in vitro and in vivo activities, the compound serves as a valuable lead molecule for further drug discovery efforts. Its role in the development of new therapeutic agents, particularly for chronic conditions like diabetes, is of significant interest to the pharmaceutical industry .
ADMET Prediction Studies
The compound has been involved in in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies. These studies are crucial for early-stage drug development, helping to predict the pharmacokinetic properties and potential toxicity of new compounds before they are synthesized and tested in biological systems .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-5-23-9-8-20-14-7-6-13(18-12(4)21)10-15(14)24-17(20)19-16(22)11(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSUTQSVPPECPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

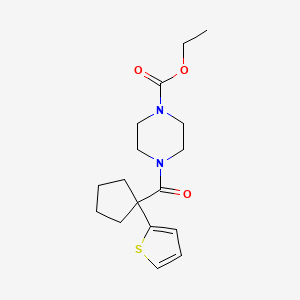

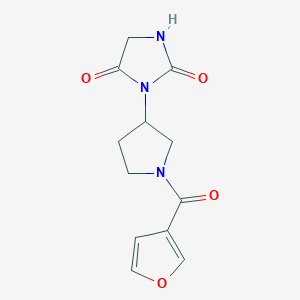
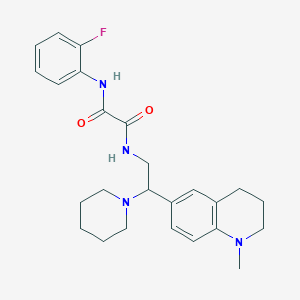
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2746813.png)


![(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile](/img/structure/B2746817.png)
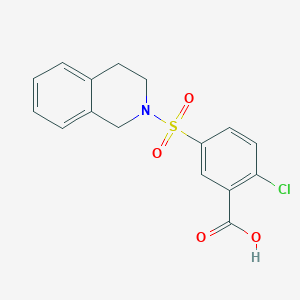
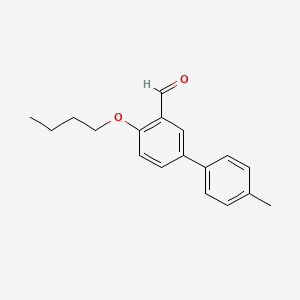

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2746824.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2746825.png)
